molecular formula C21H25NO3S B6478535 N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1324691-45-3

N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide

Cat. No.: B6478535
CAS No.: 1324691-45-3
M. Wt: 371.5 g/mol
InChI Key: DJWYAZSMVHSVPV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is a synthetic organic compound featuring a unique structural framework. Its core structure includes:

  • Oxane (tetrahydropyran) ring: A six-membered oxygen-containing heterocycle.
  • 2-Methoxyphenyl group: Attached to the oxane ring, contributing aromatic and electron-donating properties.
  • Thiophen-3-ylmethyl group: A sulfur-containing heterocyclic substituent linked via a methyl group.

This compound’s design combines lipophilic (cyclopropyl, thiophene) and polar (carboxamide, methoxy) elements, suggesting possible applications in central nervous system (CNS) or antimicrobial therapeutics. However, its exact pharmacological profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name

N-cyclopropyl-4-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-24-19-5-3-2-4-18(19)21(9-11-25-12-10-21)20(23)22(17-6-7-17)14-16-8-13-26-15-16/h2-5,8,13,15,17H,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYAZSMVHSVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S. The compound features a cyclopropyl group, a methoxy-substituted phenyl ring, and a thiophene moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting neurotransmitter systems and cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against certain cancer cell lines, suggesting potential as an anticancer agent.

Pharmacological Effects

Research indicates that this compound displays various pharmacological effects:

Effect TypeObserved ActivityReference
AntiproliferativeInhibits growth of cancer cell lines (e.g., MDA-MB 468)
Enzyme InhibitionInhibits specific metabolic enzymes
Neurotransmitter ModulationAffects serotonin receptor activity

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of MDA-MB 468 breast cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuropharmacological Studies : Research focusing on the compound's interaction with serotonin receptors has shown that it selectively binds to the 5-HT_2C receptor subtype. This interaction may offer insights into its potential use in treating mood disorders.

Scientific Research Applications

  • Neurotensin Receptor Agonism :
    • The compound has been studied for its activity as an agonist at neurotensin receptors, which are implicated in various neurological processes and disorders. Neurotensin receptor 1 (NTSR1) agonists are of particular interest in the treatment of conditions such as schizophrenia and obesity .
  • Antidepressant Potential :
    • Research indicates that derivatives of cyclopropyl compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin pathways, suggesting potential applications in treating depression .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The presence of the thiophenyl group may enhance these properties by modulating inflammatory pathways .

Case Studies

  • Neuropharmacology :
    • A study evaluated the effects of various neurotensin receptor agonists, including derivatives of the target compound, on behavioral models for anxiety and depression. Results indicated that specific modifications to the structure enhanced receptor affinity and therapeutic efficacy .
  • Inflammatory Models :
    • In vivo studies using rodent models of inflammation demonstrated that compounds similar to N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide significantly reduced markers of inflammation, suggesting a viable pathway for drug development in chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

The compound shares structural motifs with thiophene-based carboxamides, which are explored for diverse bioactivities. Key comparisons include:

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
  • Structure: Thiophene-3-carboxamide with imino, chlorophenyl, and isopropyl substituents.
  • Bioactivity : Reported to exhibit analgesic, anti-inflammatory, and antimicrobial properties due to thiophene’s electron-rich system and substituent interactions with biological targets .
  • Key Differences: The user’s compound replaces the imino and chlorophenyl groups with a 2-methoxyphenyl-oxane system. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., isopropyl).
General Thiophene Derivatives
  • Activities: Thiophene derivatives are known for antimicrobial, antifungal, and anti-inflammatory effects, attributed to sulfur’s electronegativity and aromatic stabilization .
  • Structural Advantage : The user’s compound integrates a rigid oxane ring, which may improve binding specificity compared to simpler thiophene analogs.

NBOMe Series (25X-NBOMe Compounds)

While structurally distinct, NBOMe compounds are included here to contrast psychoactive and therapeutic scaffolds:

25I-NBOMe, 25B-NBOMe, 25C-NBOMe
  • Structure : Phenethylamine backbone with halogenated aryl groups and methoxybenzyl substitutions .
  • Bioactivity: Potent 5-HT2A receptor agonists with hallucinogenic effects; high toxicity and overdose risks reported .
  • Key Differences: The user’s compound lacks the phenethylamine core critical for serotonin receptor binding. The oxane-thiophene-carboxamide framework suggests a divergent mechanism, possibly targeting enzymes or non-CNS receptors.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Toxicity/Potency Source
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide Oxane-carboxamide Cyclopropyl, 2-methoxyphenyl, thiophene Hypothesized antimicrobial/CNS activity Unknown Synthetic design
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Thiophene-carboxamide Imino, chlorophenyl, isopropyl Analgesic, anti-inflammatory, antimicrobial Low-moderate (preclinical)
25I-NBOMe Phenethylamine 4-iodo-2,5-dimethoxyphenyl, methoxybenzyl Hallucinogenic (5-HT2A agonist) High toxicity

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the user’s compound may reduce oxidative metabolism, extending half-life compared to NBOMe compounds or alkyl-substituted thiophenes .
  • Target Specificity: The oxane ring’s rigidity could enhance binding to enzymes or non-CNS receptors, diverging from NBOMe’s serotonin receptor focus .
  • Safety Profile : Unlike NBOMe compounds, which are associated with severe toxicity, thiophene carboxamides generally exhibit safer preclinical profiles .

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